molecular formula C13H23NO3 B571977 3-[1-(2,2-Dimethylpropanoyl)piperidin-4-yl]propanoic acid CAS No. 1267555-07-6

3-[1-(2,2-Dimethylpropanoyl)piperidin-4-yl]propanoic acid

Cat. No.: B571977
CAS No.: 1267555-07-6
M. Wt: 241.331
InChI Key: ZWZCILFONHZYHJ-UHFFFAOYSA-N
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Description

3-[1-(2,2-Dimethylpropanoyl)piperidin-4-yl]propanoic acid is an organic compound with a complex structure

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-[1-(2,2-Dimethylpropanoyl)piperidin-4-yl]propanoic acid typically involves multiple stepsThe reaction conditions often require specific catalysts and solvents to ensure high yield and purity .

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to maximize efficiency and minimize costs. This often includes the use of continuous flow reactors and advanced purification techniques to ensure the final product meets industry standards .

Chemical Reactions Analysis

Types of Reactions

3-[1-(2,2-Dimethylpropanoyl)piperidin-4-yl]propanoic acid can undergo various chemical reactions, including:

Common Reagents and Conditions

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids, while reduction can produce alcohols .

Scientific Research Applications

3-[1-(2,2-Dimethylpropanoyl)piperidin-4-yl]propanoic acid has several applications in scientific research:

Mechanism of Action

The mechanism of action of 3-[1-(2,2-Dimethylpropanoyl)piperidin-4-yl]propanoic acid involves its interaction with specific molecular targets. For instance, it may inhibit certain enzymes by binding to their active sites, thereby affecting metabolic pathways. This compound can also interact with cellular receptors, influencing signal transduction pathways .

Comparison with Similar Compounds

Properties

IUPAC Name

3-[1-(2,2-dimethylpropanoyl)piperidin-4-yl]propanoic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H23NO3/c1-13(2,3)12(17)14-8-6-10(7-9-14)4-5-11(15)16/h10H,4-9H2,1-3H3,(H,15,16)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZWZCILFONHZYHJ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C)C(=O)N1CCC(CC1)CCC(=O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H23NO3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

241.33 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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